Cas no 1355247-13-0 (1-(Benzyloxy)-3-(3-fluorophenyl)benzene)

1-(Benzyloxy)-3-(3-fluorophenyl)benzene Chemical and Physical Properties
Names and Identifiers
-
- 1-(Benzyloxy)-3-(3-fluorophenyl)benzene
- 3-(Benzyloxy)-3'-fluoro-1,1'-biphenyl
- 1355247-13-0
- MFCD21332964
- SCHEMBL26830356
- DTXSID00742751
- BS-26689
-
- MDL: MFCD21332964
- Inchi: InChI=1S/C19H15FO/c20-18-10-4-8-16(12-18)17-9-5-11-19(13-17)21-14-15-6-2-1-3-7-15/h1-13H,14H2
- InChI Key: OCNHUSPSZIDALV-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 278.110693260Da
- Monoisotopic Mass: 278.110693260Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 300
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 9.2Ų
- XLogP3: 5.1
1-(Benzyloxy)-3-(3-fluorophenyl)benzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD12151188-25g |
1-(Benzyloxy)-3-(3-fluorophenyl)benzene |
1355247-13-0 | 95+% | 25g |
$565 | 2024-07-23 | |
TRC | B288048-1g |
1-(Benzyloxy)-3-(3-fluorophenyl)benzene |
1355247-13-0 | 1g |
$ 133.00 | 2023-04-18 | ||
TRC | B288048-250mg |
1-(Benzyloxy)-3-(3-fluorophenyl)benzene |
1355247-13-0 | 250mg |
$ 69.00 | 2023-04-18 | ||
abcr | AB310491-1 g |
1-(Benzyloxy)-3-(3-fluorophenyl)benzene; 98% |
1355247-13-0 | 1 g |
€144.00 | 2023-07-19 | ||
abcr | AB310491-1g |
1-(Benzyloxy)-3-(3-fluorophenyl)benzene, 98%; . |
1355247-13-0 | 98% | 1g |
€144.00 | 2025-02-14 | |
A2B Chem LLC | AE61948-1g |
1-(Benzyloxy)-3-(3-fluorophenyl)benzene |
1355247-13-0 | 98% | 1g |
$75.00 | 2024-04-20 | |
Ambeed | A496650-5g |
1-(Benzyloxy)-3-(3-fluorophenyl)benzene |
1355247-13-0 | 98% | 5g |
$228.0 | 2024-04-24 | |
1PlusChem | 1P009X24-1g |
1-(Benzyloxy)-3-(3-fluorophenyl)benzene |
1355247-13-0 | 98% | 1g |
$61.00 | 2025-02-25 | |
TRC | B288048-100mg |
1-(Benzyloxy)-3-(3-fluorophenyl)benzene |
1355247-13-0 | 100mg |
$ 64.00 | 2023-04-18 | ||
TRC | B288048-500mg |
1-(Benzyloxy)-3-(3-fluorophenyl)benzene |
1355247-13-0 | 500mg |
$ 92.00 | 2023-04-18 |
1-(Benzyloxy)-3-(3-fluorophenyl)benzene Related Literature
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
Additional information on 1-(Benzyloxy)-3-(3-fluorophenyl)benzene
Introduction to 1-(Benzyloxy)-3-(3-fluorophenyl)benzene (CAS No. 1355247-13-0)
1-(Benzyloxy)-3-(3-fluorophenyl)benzene, identified by its Chemical Abstracts Service (CAS) number 1355247-13-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the benzene derivative family, featuring a benzyloxy group at the 1-position and a 3-fluorophenyl group at the 3-position, which endows it with unique chemical and pharmacological properties. The structural configuration of this molecule makes it a promising candidate for further investigation in drug discovery and development, particularly in the context of modulating biological pathways and targeting specific therapeutic applications.
The synthesis of 1-(Benzyloxy)-3-(3-fluorophenyl)benzene involves sophisticated organic reactions that highlight the precision and expertise required in medicinal chemistry. The introduction of the benzyloxy group enhances the lipophilicity of the molecule, while the fluorine atom at the 3-position of the phenyl ring introduces electronic and steric effects that can influence binding affinity to biological targets. These structural features are critical in designing molecules that exhibit high selectivity and efficacy in therapeutic settings.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of 1-(Benzyloxy)-3-(3-fluorophenyl)benzene with various biological targets. Studies suggest that this compound may interact with enzymes and receptors involved in inflammatory responses, making it a potential candidate for developing novel anti-inflammatory agents. The fluorine substituent, in particular, has been shown to enhance metabolic stability, a crucial factor in drug design to ensure prolonged activity within the body.
In addition to its pharmacological potential, 1-(Benzyloxy)-3-(3-fluorophenyl)benzene has been explored for its role in chemical biology research. The compound’s ability to modulate signaling pathways has opened new avenues for investigating disease mechanisms and developing targeted therapies. For instance, its interaction with transcription factors and kinases has been studied in the context of cancer research, where precise modulation of these pathways is essential for effective treatment strategies.
The fluorine atom in 1-(Benzyloxy)-3-(3-fluorophenyl)benzene also contributes to its stability under various conditions, which is advantageous for both laboratory studies and potential clinical applications. This stability ensures that the compound remains intact during storage and administration, maintaining its therapeutic efficacy over time. Furthermore, the benzyloxy group can serve as a handle for further chemical modifications, allowing researchers to tailor the molecule’s properties for specific applications.
Current research is focusing on understanding the detailed mechanism of action of 1-(Benzyloxy)-3-(3-fluorophenyl)benzene, particularly how it interacts with biological targets at the molecular level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are being employed to elucidate these interactions. These studies not only provide insights into the compound’s pharmacological effects but also help in designing analogs with improved properties.
The versatility of 1-(Benzyloxy)-3-(3-fluorophenyl)benzene extends beyond its use as an intermediate in drug synthesis. It has also been explored as a building block for more complex molecules, demonstrating its importance in synthetic organic chemistry. The ability to functionalize different parts of the molecule allows chemists to create a diverse library of compounds for screening against various biological targets.
As our understanding of disease mechanisms evolves, so does our approach to drug development. 1-(Benzyloxy)-3-(3-fluorophenyl)benzene represents one such innovation that aligns with the growing emphasis on precision medicine—a tailored approach to treating diseases based on individual patient characteristics. Its unique structural features make it well-suited for targeting specific pathological processes, offering hope for more effective treatments.
The future prospects of 1-(Benzyloxy)-3-(3-fluorophenyl)benzene are promising, with ongoing research aimed at optimizing its pharmacokinetic properties and exploring new therapeutic indications. Collaborative efforts between chemists, biologists, and clinicians will be crucial in translating laboratory findings into clinical applications. By leveraging cutting-edge technologies and interdisciplinary approaches, we can harness the full potential of this compound and contribute to advancements in healthcare.
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